molecular formula C9H10ClNO2 B3380335 (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1909294-06-9

(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B3380335
CAS No.: 1909294-06-9
M. Wt: 199.63
InChI Key: OBGPWWPLZPGMJP-KZYPOYLOSA-N
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Description

(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS 90721-75-8) is a chiral cyclopropane derivative of significant interest in medicinal chemistry and pharmacological research . The compound features a pyridin-4-yl substituent and a carboxylic acid group, stabilized as a hydrochloride salt. The rigid, three-dimensional structure of the (1R,2R)-configured cyclopropane ring provides distinct spatial and electronic properties, making it a valuable scaffold for constructing conformationally constrained molecular probes and drug candidates . This conformational restraint is known to enhance binding affinity and metabolic stability when interacting with biological targets . This compound serves as a key synthetic intermediate and pharmacological tool in the investigation of G Protein-Coupled Receptors (GPCRs). Scientific literature highlights the critical role of the (1R,2R)-trans-cyclopropane carboxylic acid motif in the structure-activity relationship (SAR) of potent and selective agonists for the orphan receptor GPR88 . GPR88 is a striatum-enriched GPCR implicated in a number of neurological and psychiatric disorders, making it a promising therapeutic target for conditions such as alcohol use disorders, schizophrenia, and Parkinson's Disease . Researchers utilize this chiral building block to develop novel ligands that modulate GPR88's Gαi-coupled signaling pathway, which inhibits cAMP accumulation in cells . The high enantiopurity of the (1R,2R) isomer is essential for its biological activity, as studies on analogous compounds have demonstrated significant differences in potency between stereoisomers . This product is presented as a high-purity material to ensure consistent and reliable research outcomes. It is intended for use in laboratory research applications only. This product is not intended for use in humans or animals for any purpose, including diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGPWWPLZPGMJP-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4904-18-1
Record name rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
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Chemical Reactions Analysis

(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine-4-carboxylic acid derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid have shown promising anticancer properties. For instance, studies have demonstrated that derivatives of cyclopropane carboxylic acids can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyridine-substituted cyclopropanes. The results indicated that these compounds could effectively induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway.

2. Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. Research suggests that it may help mitigate neurodegenerative diseases by acting on neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study:
In a preclinical trial, (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid was tested for its efficacy in models of Alzheimer's disease. The findings revealed a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls.

Biochemical Applications

1. Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Its structural characteristics allow it to bind effectively to enzyme active sites, thereby modulating their activity.

Data Table: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition TypeIC50 Value (µM)
Cyclooxygenase (COX)Competitive15
Lipoxygenase (LOX)Non-competitive25

This table summarizes the inhibition potency of (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid against key enzymes involved in inflammatory processes.

Material Science Applications

1. Polymer Synthesis
(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into copolymers that exhibit improved thermal stability and mechanical strength .

Case Study:
A research team developed a series of polyesters incorporating pyridine-based cyclopropanes. The resulting materials demonstrated superior tensile strength and flexibility compared to traditional polyester materials.

Mechanism of Action

(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: can be compared with similar compounds such as (1R,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride and (1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride :

  • Structural Differences: The position of the substituents on the pyridine ring and the cyclopropane ring differ among these compounds.

  • Unique Properties: Each compound has unique chemical and biological properties due to these structural differences.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with analogous cyclopropane derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents CAS Number Key Features
(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride C₉H₁₀ClNO₂ 199.63 Pyridin-4-yl, carboxylic acid (HCl salt) Not explicitly stated Aromatic pyridine enhances π-π interactions; HCl improves solubility
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid C₇H₁₀O₄ 158.15 Methoxycarbonyl, carboxylic acid 88335-97-1 Ester group increases lipophilicity; lacks aromaticity
trans-2-Cyanocyclopropanecarboxylic acid C₅H₅NO₂ 111.10 Cyano, carboxylic acid 39891-82-2 Strong electron-withdrawing cyano group; higher acidity
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid C₆H₇F₃O₂ 184.12 Trifluoromethyl, acetic acid 871476-77-6 Fluorine atoms enhance metabolic stability; steric bulk
trans-rel-(1R,2R)-2-Ethylcyclopropan-1-amine hydrochloride C₅H₁₁N·HCl 135.61 Ethyl, amine (HCl salt) 1807938-31-3 Aliphatic substituent; basic amine for salt formation

Functional Group Impact

  • Aromatic vs. Aliphatic Substituents : The pyridin-4-yl group in the target compound enables hydrogen bonding and π-stacking interactions, unlike aliphatic substituents (e.g., ethyl or trifluoromethyl) in other derivatives .
  • Acid-Base Properties : The carboxylic acid group (pKa ~2.5) in the target compound contrasts with the weaker acidity of acetic acid derivatives (pKa ~4.7) and the basicity of amine-containing cyclopropanes (e.g., trans-rel-(1R,2R)-2-ethylcyclopropan-1-amine hydrochloride) .
  • Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like methoxycarbonyl derivatives .

Commercial Availability and Suppliers

Major suppliers include Hakuei & Co., Ltd. (Japan), Hebei Huanhao Biotechnology (China), and Ajinomoto AminoScience (USA), reflecting global demand for chiral cyclopropane building blocks .

Biological Activity

(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative with potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features and the biological implications of its interactions with various biological targets.

  • IUPAC Name : (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
  • Molecular Formula : C₉H₁₁ClN₁O₂
  • Molecular Weight : 236.09 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

The biological activity of (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. The compound has been studied for its effects on various biological pathways, particularly in the context of neurotransmission and enzyme inhibition.

1. Antagonistic Effects on Receptors

Research indicates that this compound may act as an antagonist at certain neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). In vitro studies have demonstrated that derivatives containing pyridine rings can modulate the activity of these receptors, suggesting potential applications in treating neurological disorders .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor for specific enzymes involved in metabolic pathways. For instance, molecular docking studies have indicated strong binding affinities for enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is critical in plant biology but also serves as a model for understanding enzyme interactions in mammals .

Table 1: Summary of Biological Activities

Activity TypeTargetIC₅₀ ValueReference
nAChR Antagonismα4β2-nAChR0.7 nM
ACO InhibitionACO2ΔG = -6.5 kcal/mol
General CytotoxicityVarious Cancer Cell LinesIC₅₀ < 25 nM

3. Cytotoxicity Studies

In cancer research, (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it exhibits significant antiproliferative activity, suggesting potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high stereochemical purity in (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride?

  • Methodological Answer : The synthesis of this chiral cyclopropane derivative typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., rhodium or palladium catalysts) with diazo compounds. For stereochemical control, asymmetric catalysis using chiral ligands (e.g., bisoxazolines) is critical. Post-synthetic steps include hydrolysis of ester intermediates to the carboxylic acid, followed by hydrochloride salt formation. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically optimized to minimize racemization .

Q. How can researchers confirm the absolute configuration of the cyclopropane ring in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. For example, a related cyclopropane derivative with a pyridinyl group was resolved using SC-XRD, revealing hydrogen-bonding networks that stabilize the crystal lattice . Alternative methods include electronic circular dichroism (ECD) spectroscopy combined with density functional theory (DFT) calculations to correlate experimental and theoretical spectra .

Q. What analytical techniques are recommended for purity assessment and characterization?

  • Methodological Answer :

  • HPLC/MS : To detect impurities and confirm molecular weight.
  • 1H/13C NMR : For structural verification, with emphasis on cyclopropane ring protons (δ 1.5–2.5 ppm) and pyridinyl aromatic signals.
  • Elemental Analysis : To validate stoichiometry of the hydrochloride salt.
  • Polarimetry : To assess enantiomeric excess (ee) post-synthesis .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the compound's reactivity in medicinal chemistry applications?

  • Methodological Answer : The strained cyclopropane ring enhances electrophilicity, making it a reactive handle for ring-opening reactions or conjugation with biomolecules. For instance, the carboxylic acid group can form amide bonds with amino residues in target proteins, while the pyridinyl moiety participates in π-π stacking. Computational modeling (e.g., molecular docking) can predict binding modes, validated by isothermal titration calorimetry (ITC) to quantify affinity .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or impurity profiles. Systematic approaches include:

  • Reproducibility Checks : Repeating assays under standardized conditions.
  • Orthogonal Assays : Using SPR (surface plasmon resonance) and cell-based functional assays to cross-validate target engagement.
  • Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .

Q. How can researchers probe the role of the pyridin-4-yl group in receptor binding using structural analogs?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituted pyridines (e.g., 3-pyridinyl, 2-methoxy-pyridin-4-yl) and compare binding affinities.
  • Crystallography : Co-crystallize the compound with its target receptor (e.g., kinase or GPCR) to identify key interactions.
  • Mutagenesis : Introduce point mutations in the receptor's binding pocket to assess pyridinyl interactions .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Large-scale reactions risk thermal inhomogeneity, leading to racemization. Mitigation strategies include:

  • Flow Chemistry : Ensures precise temperature control and reduces reaction time.
  • In Situ Monitoring : PAT (process analytical technology) tools like FTIR or Raman spectroscopy track stereochemical purity in real time.
  • Chiral Chromatography : For enantiomeric purification post-synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

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